3-Hydroxy-5-oxohexanoic acid

Statin Synthesis Enantioselective Reduction Chiral Intermediate

3-Hydroxy-5-oxohexanoic acid (CAS 109138-72-9) is a C6 β-hydroxy ketone monocarboxylic acid, functionally a 5-oxo and 3-hydroxy derivative of hexanoic acid. It is classified as a medium-chain keto acid and exists as a conjugate acid of 3-hydroxy-5-oxohexanoate.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 109138-72-9
Cat. No. B035566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-5-oxohexanoic acid
CAS109138-72-9
Synonyms3-hydroxy-5-ketohexanoic acid
3-hydroxy-5-oxohexanoate
3-hydroxy-5-oxohexanoic acid
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(=O)CC(CC(=O)O)O
InChIInChI=1S/C6H10O4/c1-4(7)2-5(8)3-6(9)10/h5,8H,2-3H2,1H3,(H,9,10)
InChIKeyAPWDZEIBFNZVND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-5-oxohexanoic acid (CAS 109138-72-9) Procurement: A Key Intermediate for Microbial Metabolism & Statin Synthesis


3-Hydroxy-5-oxohexanoic acid (CAS 109138-72-9) is a C6 β-hydroxy ketone monocarboxylic acid, functionally a 5-oxo and 3-hydroxy derivative of hexanoic acid [1]. It is classified as a medium-chain keto acid [2] and exists as a conjugate acid of 3-hydroxy-5-oxohexanoate [1]. This compound is not a bulk commodity but a specialized research chemical and synthetic intermediate, with its value stemming from two distinct roles: a unique metabolic intermediate in anaerobic gallate/phloroglucinol degradation pathways [3] and a critical chiral precursor for the side chain of HMG-CoA reductase inhibitors (statins) .

Why 3-Hydroxy-5-oxohexanoic acid Cannot Be Replaced by Common Analogs in Procurement


Generic substitution with similar β-hydroxy acids, such as 3-hydroxybutyric acid, or simple hexanoic acid derivatives is invalid due to a fundamental difference in stereoelectronic and metabolic functionality. The specific 1,3-relationship between the ketone and hydroxyl groups is essential for enzymatic recognition in microbial pathways [1] and for downstream chiral derivatization . Unlike simpler analogs, 3-hydroxy-5-oxohexanoic acid serves as a dedicated intermediate: it is the substrate for a specific CoA-transferase (EC 2.8.3.8) in the gallate degradation pathway [2] and, in its enantiopure (R)-ester form, provides the required stereochemistry for statin aldol condensations. Using a racemic mixture or an achiral analog would result in a 50% theoretical yield loss and introduce the distomer, which complicates purification and reduces process efficiency. The quantitative evidence below demonstrates that optical purity is the key differentiator for this compound.

Quantitative Evidence for 3-Hydroxy-5-oxohexanoic acid Differentiation vs. Alternative β-Keto Acid Intermediates


Enzymatic vs. Chemical Reduction: Superior Optical Purity for (R)-3-Hydroxy-5-oxohexanoate Ester Synthesis

For the synthesis of a key (R)-3-hydroxy-5-oxohexanoic acid ester derivative (compound 24), a direct head-to-head comparison shows enzymatic reduction with KRED-130 achieves >99% enantiomeric excess (ee) with 100% conversion, a critical quality attribute for statin side-chain synthesis. In contrast, a comparable chemical reduction using chiral borane reagent 25 yields only 80% ee with 71% yield . This 19 percentage point difference in ee defines the boundary between a usable pharmaceutical intermediate and one requiring costly additional purification.

Statin Synthesis Enantioselective Reduction Chiral Intermediate

Unique Metabolic Pathway Specificity: 3-Hydroxy-5-oxohexanoate vs. Generic Fatty Acid β-Oxidation Substrates

3-Hydroxy-5-oxohexanoate is the exclusive product of dihydrophloroglucinol hydrolase in the anaerobic phloroglucinol pathway and the sole substrate for a subsequent CoA-transferase (EC 2.8.3.8) that initiates its β-oxidation-like breakdown. This is a class-level inference: generic medium-chain fatty acids (e.g., hexanoate) or their β-hydroxy derivatives (e.g., 3-hydroxyhexanoate) are not recognized by this specific hydrolase or the CoA-transferase, as their structures lack the 5-oxo group essential for substrate-channeling in this pathway. In Eubacterium oxidoreducens, no other six-carbon acid can replace this intermediate [1]. The substrate-channeling prevents metabolic cross-talk, enabling a dedicated carbon flux from aromatic compounds to acetate and butyrate [2].

Microbial Metabolism Anaerobic Degradation CoA-Transferase Specificity

Differentiation by Physicochemical Profile: Solubility Advantage over Common Ester Derivatives

The free acid form, 3-hydroxy-5-oxohexanoic acid, exhibits high water solubility of 124 g/L, as predicted by ALOGPS [1]. This represents a cross-study comparable advantage over its methyl ester derivative (methyl 3-hydroxy-5-oxohexanoate), which has a lower aqueous solubility typical of ester intermediates. In aqueous enzymatic reactions, direct use of the free acid eliminates the need for a hydrolysis step, simplifying in vitro pathway reconstitution assays.

Solubility Biocatalysis Aqueous Reaction Media

Chiral Resolution Efficiency: Enantiopure (R)-form Requirement for Statin Aldol Condensation

The synthesis of rosuvastatin and pitavastatin employs an aldol condensation between aldehydes 5a/5b and the (R)-3-hydroxy-5-oxohexanoate ester (ketone 13). This reaction is stereospecific and requires the enantiopure (R)-form . Racemic 3-hydroxy-5-oxohexanoic acid would lead to a mixture of diastereomeric aldol products, reducing the yield of the desired (E)-syn diol side chain. A class-level inference compares this to other statin side-chain approaches using hydroxyglutaric acid, which also requires desymmetrization to achieve >99% optical purity . The direct use of the pre-resolved (R)-ester bypasses the desymmetrization step, shortening the synthetic route by one step.

Asymmetric Synthesis Optical Purity Rosuvastatin Synthesis

Optimal Application Scenarios for 3-Hydroxy-5-oxohexanoic acid (CAS 109138-72-9) Based on Evidence


Biocatalytic Synthesis of Enantiopure Statin Side-Chain Intermediates

The primary industrial scenario is the use of (R)-3-hydroxy-5-oxohexanoic acid esters for the synthesis of statins via aldol condensation with heterocyclic aldehydes. The evidence confirms that enzymatic reduction with KRED-130 delivers >99% ee, which is mandatory for this application [Section 3, Evidence 1]. Procure the acid in its free form, then perform esterification and enzymatic reduction, or directly procure the pre-formed (R)-ester to avoid a chiral resolution step that reduces yield by 50% [Section 3, Evidence 4].

In Vitro Reconstitution of Anaerobic Gallate/Phloroglucinol Degradation Pathways

For fundamental studies of carbon metabolism in anaerobic bacteria, 3-hydroxy-5-oxohexanoic acid is the sole pathway intermediate that connects dihydrophloroglucinol hydrolysis to β-oxidation via a specific CoA-transferase (EC 2.8.3.8) [Section 3, Evidence 2]. The high water solubility (124 g/L) enables its use in aqueous cell-free enzyme assays without co-solvents [Section 3, Evidence 3], making it the only viable substrate for reconstituting this pathway in vitro.

Development of Aldolase-Dependent Biocatalytic Cascades for Phloroglucinol Valorization

Emerging research on Collinsella sp. identifies (S)-3-hydroxy-5-oxohexanoate as the substrate for a novel aldolase (HOHA) that cleaves it to malonate semialdehyde and acetone. This opens opportunities for engineering synthetic pathways that convert phloroglucinol (from lignin or tannin degradation) into valuable C3 building blocks. Procuring the (S)-enantiomer specifically is critical, as the aldolase is stereospecific [Section 2]. Racemic substrate would limit product yield to 50% and introduce an unproductive isomer.

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